1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea
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Overview
Description
The compound "1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea" is a urea derivative that is structurally related to a class of compounds known for their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in this compound are similar to those found in the compounds discussed in the papers. For instance, the presence of a piperazine ring and urea linkage is a common feature in these molecules, which are being investigated for their potential as antihypertensive agents and cocaine-abuse therapeutic agents .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbodiimide. Although the exact synthesis of "1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea" is not detailed in the provided papers, similar compounds have been synthesized through multi-step processes. For example, the synthesis of 3-substituted 1-[4-(2-indol-3-ylethyl)piperazinyl]ureas involved the preparation of the appropriate amine and subsequent urea formation . The synthesis of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea was reported starting from a bis(tetradecyloxy)propan-1-amine, indicating a similar approach could be used for the compound .
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a urea linkage, which is a functional group composed of a carbonyl group flanked by two amine groups. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms, which can engage in hydrogen bonding and other non-covalent interactions. The methoxy groups in the compound may influence its lipophilicity and ability to cross biological membranes .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, primarily due to their amine and carbonyl functional groups. These can include reactions with acids and bases, formation of salts, and potential interactions with biological targets such as enzymes or receptors. The piperazine ring can also undergo substitution reactions, which can be utilized to modify the pharmacological properties of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives like "1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea" are influenced by their molecular structure. The presence of methoxy groups can increase the compound's solubility in organic solvents, while the piperazine ring and urea linkage can contribute to its solubility in water. These properties are crucial for the compound's bioavailability and distribution in the body. The papers provided do not directly discuss the physical and chemical properties of the specific compound, but such properties are typically characterized using techniques like NMR, MS, and chromatography .
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-23-14-8-19-17(22)18-7-9-20-10-12-21(13-11-20)15-5-3-4-6-16(15)24-2/h3-6H,7-14H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPPPDMAUNDGNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCN1CCN(CC1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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